N-3-oxo-hexadec-11(Z)-enoyl-L-Homoserine lactone
Overview
Description
“N-3-oxo-hexadec-11(Z)-enoyl-L-Homoserine lactone” is a bacterial quorum-sensing signaling molecule . It has a molecular formula of C20H33NO4 and is used in the regulation of gene expression in response to increasing cell density .
Synthesis Analysis
The synthesis of “N-3-oxo-hexadec-11(Z)-enoyl-L-Homoserine lactone” involves acyl-homoserine lactone synthases . These enzymes are responsible for producing acyl-homoserine lactones (AHLs), which are important signaling molecules in the quorum sensing gene regulatory processes found in numerous gram-negative species of bacteria .Molecular Structure Analysis
The molecular structure of “N-3-oxo-hexadec-11(Z)-enoyl-L-Homoserine lactone” is complex and involves a variety of components. The AHLs differ in their length of acyl chain as well as the substituents at the 3-position of the acyl chain .Chemical Reactions Analysis
“N-3-oxo-hexadec-11(Z)-enoyl-L-Homoserine lactone” has been found to enhance salt tolerance in Arabidopsis and wheat . It has been shown to significantly upregulate the expression of salt-responsive genes .Physical And Chemical Properties Analysis
“N-3-oxo-hexadec-11(Z)-enoyl-L-Homoserine lactone” has a molecular weight of 379.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 .Scientific Research Applications
Electrophilic Reactivities of Cyclic Enones and α,β-Unsaturated Lactones
Field
This application falls under the field of Chemical Science .
Application Summary
The compound is used to study the reactivities of cyclic enones and α,β-unsaturated lactones. The kinetics of their reactions with colored carbon-centered reference nucleophiles in DMSO at 20 °C are followed .
Methods of Application
The experimentally determined second-order rate constants k2 were analyzed with the Mayr–Patz equation, lg k = sN ( N + E ), to furnish the electrophilicity descriptors E for the Michael acceptors .
Results
Cyclic enones and lactones show different reactivity trends than their acyclic analogs. While cyclization reduces the reactivity of enones slightly, α,β-unsaturated lactones are significantly more reactive Michael acceptors than analogously substituted open-chain esters .
Plasma Membrane Lipid-Ordered Domain Modifier
Field
This application is in the field of Membrane Physiology and Membrane Biophysics .
Application Summary
N-(3-oxo-dodecanoyl) homoserine lactone (3oc), a small signaling chemical produced by Pseudomonas aeruginosa, is highly efficient in altering lipid-ordered domains .
Methods of Application
In this study, 3oc was compared with MβCD in a series of biochemical, biophysical, and cell biological analyses .
Results
Per molarity, 3oc is more efficient than MβCD in domain alteration and istter retain membrane lipids after treatment .
Future Directions
properties
IUPAC Name |
(Z)-3-oxo-N-[(3S)-2-oxooxolan-3-yl]hexadec-11-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(22)16-19(23)21-18-14-15-25-20(18)24/h5-6,18H,2-4,7-16H2,1H3,(H,21,23)/b6-5-/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVJHGAETBFGBY-XFHJGTJQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCC(=O)CC(=O)NC1CCOC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C\CCCCCCCC(=O)CC(=O)N[C@H]1CCOC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-3-oxo-hexadec-11(Z)-enoyl-L-Homoserine lactone |
Citations
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